molecular formula C10H18ClNS B1457618 1-(Thiophen-2-yl)hexan-1-amine hydrochloride CAS No. 1864056-06-3

1-(Thiophen-2-yl)hexan-1-amine hydrochloride

Cat. No.: B1457618
CAS No.: 1864056-06-3
M. Wt: 219.78 g/mol
InChI Key: GWSBICOHDSPFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClNS and its molecular weight is 219.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Materials

Research demonstrates the synthesis of polymers with electrochromic properties using thiophene derivatives. One study focused on a polymer precursor synthesized via a Knorr–Paal reaction, showcasing its ability to switch colors rapidly in response to electrical stimuli. This property is crucial for developing advanced electrochromic devices (ECDs), indicating potential in smart window applications and low-energy display technologies (Tarkuç et al., 2008).

Polymerization Initiators

Thiophene-based compounds have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light, offering a more efficient and environmentally friendly alternative to traditional photoinitiators. These compounds show significant potential in the field of photopolymerization, leading to high-efficiency polymerization under air and overcoming oxygen inhibition, which is a common challenge in the field (Zhang et al., 2015).

Synthesis of Novel Organic Compounds

Thiophene derivatives serve as key intermediates in generating structurally diverse libraries of compounds through alkylation and ring closure reactions. Such processes are foundational in medicinal chemistry for the development of new drugs and materials with enhanced properties. For example, the synthesis of a wide array of compounds from a thiophene-containing Mannich base demonstrates the versatility of thiophene derivatives in organic synthesis, leading to potential applications in drug discovery and development (Roman, 2013).

Optoelectronic Devices

Thiophene derivatives are integral to the synthesis of compounds for optoelectronic applications. A study illustrated the use of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine in optoelectronic devices, emphasizing the importance of thiophene-based compounds in developing materials for electronic and photonic technologies (Chmovzh & Rakitin, 2021).

Properties

IUPAC Name

1-thiophen-2-ylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSBICOHDSPFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Thiophen-2-yl)hexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.